

Application Notes and Protocols: Nickel-Based Compounds in Gas Sensing Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel(II) nitrite

Cat. No.: B098475

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A Note to Researchers: While the initial topic of interest was **nickel(II) nitrite**, a thorough review of current scientific literature reveals a significant focus on nickel oxide (NiO) and its composites as the primary nickel-based materials for gas sensing applications. Research on the direct use of **nickel(II) nitrite** in this field is not prominently documented. Therefore, these application notes will focus on the synthesis, performance, and mechanisms of nickel oxide and other nickel compounds in the detection of various gases.

Introduction to Nickel-Based Gas Sensors

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap (3.6–4.0 eV) that has garnered considerable attention in the field of chemical gas sensing.[1][2] Its unique electronic properties, chemical stability, and catalytic activity make it a promising material for detecting a variety of toxic and flammable gases, including nitrogen dioxide (NO₂), hydrogen sulfide (H₂S), ammonia (NH₃), and various volatile organic compounds (VOCs).[1][2] The sensing mechanism of NiO-based sensors typically relies on the change in electrical resistance upon exposure to a target gas. This change is induced by the adsorption and desorption of gas molecules on the sensor's surface, which alters the concentration of charge carriers (holes) in the material.[2]

To enhance the sensitivity, selectivity, and operating conditions of NiO-based sensors, various strategies are employed, such as doping with other metals, forming composites with other metal oxides or carbon-based nanomaterials, and creating hierarchical nanostructures to increase the surface area.[2][3]

Application Data: Performance of Nickel-Based Gas Sensors

The performance of gas sensors is evaluated based on several key parameters, including sensitivity (or response), selectivity, response time, and recovery time, all of which are dependent on the operating temperature and the concentration of the target gas.

Nitrogen Dioxide (NO₂) Sensing

Sensing Material	Target Gas Conc.	Operating Temp. (°C)	Response/Sensitivity	Response Time (s)	Recovery Time (s)	Reference
NiP ₂ -Ni ₂ P Polymorphs	0.5–60 ppm	160	1.5%–93.14%	16	55	[4]
NiO/N-rGO	50-1000 ppb	100	10% - 33.63%	-	-	[1]
F-MWCNTs/NiONPs	-	Room Temp.	45%	26	-	[5]
F-SWCNTs/NiONPs	-	Room Temp.	18.2%	16	-	[5]
NiO Thin Film	1-10 ppm	160	-	-	-	[6]
NiO-rGO Hybrid	-	100	High Sensitivity	Rapid	-	[7]

Hydrogen Sulfide (H₂S) Sensing

Sensing Material	Target Gas Conc.	Operating Temp. (°C)	Response/Sensitivity	Response Time (s)	Recovery Time (s)	Reference
Ni-doped SnO ₂	200 ppm	80	78%	44	50	[8]
8 at. % Ni–ZnO NRs	5 ppm	250	68.9	75	54	[9][10]
MoS ₂ –NiO (MNO-10)	10 ppm	Room Temp.	6.3	50	20	[11]
NiO Thin Films	20 ppm	700	-	10	-	[12]

Ammonia (NH₃) Sensing

Sensing Material	Target Gas Conc.	Operating Temp. (°C)	Response/Sensitivity	Response Time (s)	Recovery Time (s)	Reference
CBD–NiO	25-150 ppm	300	114.3%–141.3%	-	-	[13]
NiO (Spray Pyrolysis)	25-150 ppm	300	31.7%–142.5%	-	-	[13]
Pani@GN/NiO	1703 ppm	Room Temp.	~99x > pure Pani	-	-	[14]
ZnO + 20 wt% NiO	50 ppm	Room Temp.	-	19	18	[15]
Nickel Ferrite (NiFe ₂ O ₄)	100 ppm	250	10%	-	-	[16]
Nickel Ferrite (NiFe ₂ O ₄)	400 ppm	-	-	100	119	[16]

Other Gas Sensing

Sensing Material	Target Gas	Target Gas Conc.	Operating Temp. (°C)	Response/Sensitivity	Response Time (s)	Recovery Time (s)	Reference
NiO Thin Films	LPG	500 ppm	100	78.95%	18	61	[17]
NiO NPs	Ethanol	1000 ppm	250	High	-	-	[18]

Experimental Protocols

Synthesis of Nickel-Based Sensing Materials

- Dissolve 3 g of hydrated nickel nitrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in 125 mL of distilled water.
- Stir the solution at 50 °C for 40 minutes.
- Add 10 mL of 0.1 M NaOH solution dropwise until the pH of the mixture reaches 8.
- A precipitate will form. Wash the precipitate thoroughly with distilled water.
- Dry the precipitate at 80 °C.
- Calcine the dried product at 400 °C for 3 hours to obtain NiO nanoparticles.
- Prepare a precursor solution with varying concentrations of nickel (0–12 at. %).
- Grow the Ni-doped ZnO nanowire arrays on etched fluorine-doped tin oxide (FTO) electrodes via a hydrothermal method.
- Note: Specific details of the hydrothermal process (e.g., temperature, time, precursor composition) are crucial and should be optimized based on the desired material properties.
- Use nickel nitrate hexahydrate as the precursor and citric acid as the complexing agent, dissolved in double-distilled water.

- Deposit the sol-gel onto a glass substrate using a spin coater at 2000 rpm for 60 seconds.
- Anneal the coated substrate to form the NiO thin film.

Fabrication of Gas Sensor Devices

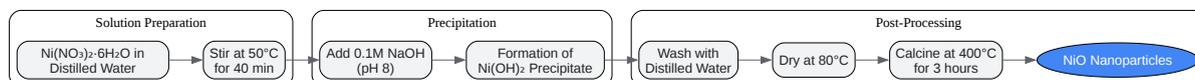
- Prepare a suspension of the sensing material (e.g., F-MWCNTs/NiO nanoparticles) in a suitable solvent.
- Deposit the suspension onto a substrate with pre-fabricated electrodes (e.g., n-type porous silicon) by drop casting.
- Allow the solvent to evaporate, leaving a film of the sensing material.
- Disperse the sensing material (e.g., 5 mg of NiO NPs in 10 mL of ethanol) to create a stable suspension.
- Use an airbrushing system with a carrier gas (e.g., nitrogen) to deposit the suspension onto the sensor substrate.
- The deposition is typically carried out at a slightly elevated temperature (e.g., 55 °C) to facilitate solvent evaporation.

Gas Sensing Measurement Protocol[1][12]

- Place the fabricated sensor in a sealed test chamber of a known volume.
- Stabilize the sensor at the desired operating temperature.
- Introduce a controlled concentration of the target gas into the chamber.
- Record the change in the sensor's electrical resistance over time until a stable response is reached.
- Purge the chamber with a reference gas (e.g., dry air) to allow the sensor to recover.
- Record the resistance as it returns to its baseline value.

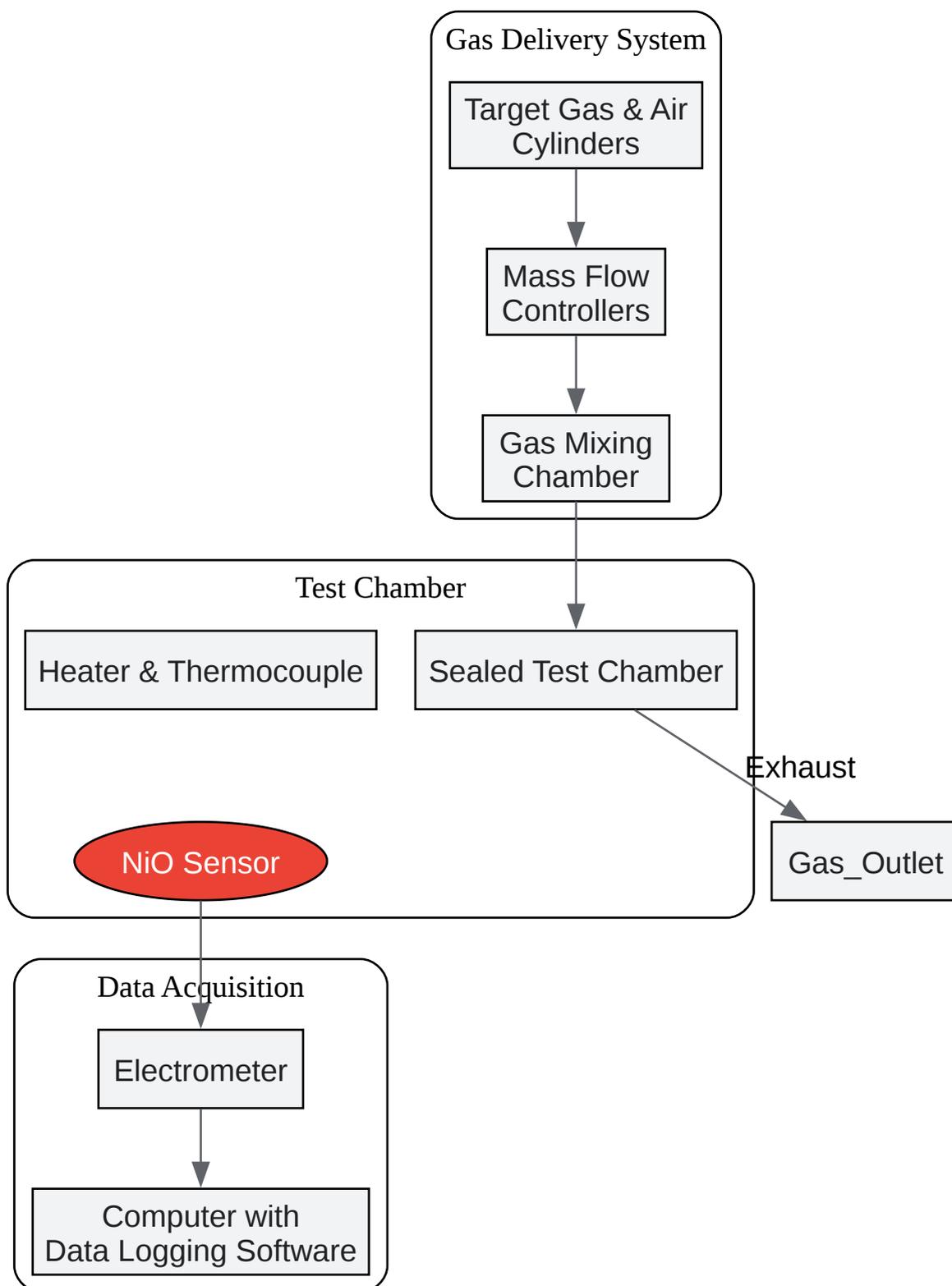
- The response is typically calculated as the ratio or percentage change of resistance in the presence of the target gas compared to the resistance in the reference gas.

Visualized Workflows and Mechanisms



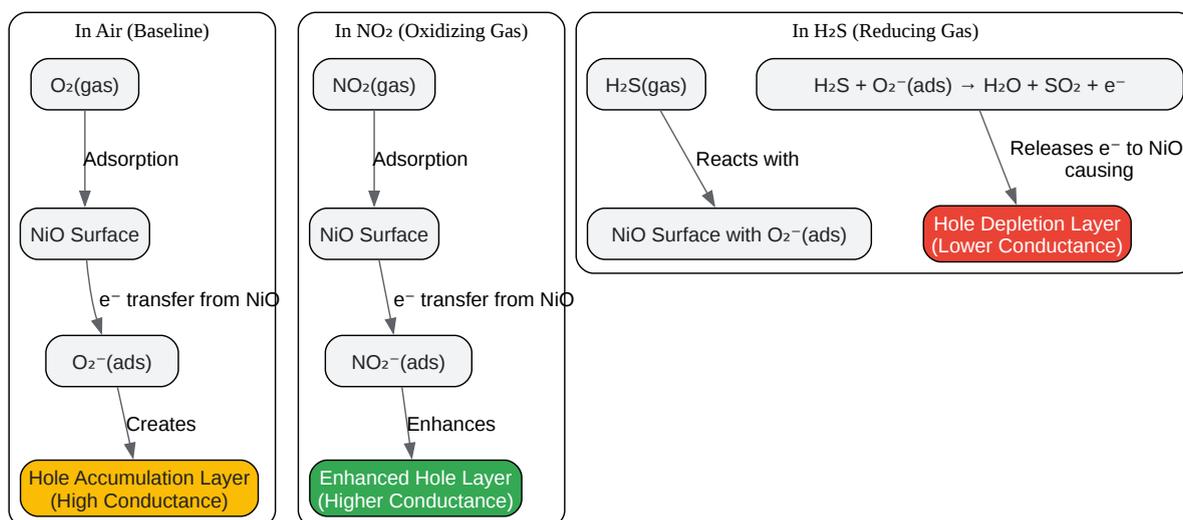
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Caption: Workflow for Co-precipitation Synthesis of NiO Nanoparticles.



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Caption: Schematic of a Typical Gas Sensing Measurement Setup.



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Caption: Gas Sensing Mechanism of p-type NiO Semiconductors.

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- To cite this document: BenchChem. [Application Notes and Protocols: Nickel-Based Compounds in Gas Sensing Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098475#use-of-nickel-ii-nitrite-in-gas-sensing-materials]

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